molecular formula C23H22BrN3O4 B15106518 2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone

2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B15106518
M. Wt: 484.3 g/mol
InChI Key: SYLIUOBVFXGEON-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a brominated indole moiety and a piperazine ring linked to a benzodioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Benzodioxin: The benzodioxin moiety is synthesized through a cyclization reaction involving catechol and an appropriate dihalide.

    Piperazine Coupling: The piperazine ring is introduced through a nucleophilic substitution reaction with the benzodioxin intermediate.

    Final Coupling: The brominated indole and the piperazine-benzodioxin intermediate are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone linkage.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives from the ethanone linkage.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanone: Lacks the bromine and piperazine-benzodioxin moieties.

    1-(4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl)ethanone: Lacks the indole moiety.

    6-bromo-1H-indole: Lacks the ethanone and piperazine-benzodioxin moieties.

Uniqueness

The unique combination of the brominated indole, piperazine, and benzodioxin structures in 2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone provides distinct chemical properties and potential biological activities that are not present in the similar compounds listed above.

Properties

Molecular Formula

C23H22BrN3O4

Molecular Weight

484.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H22BrN3O4/c24-17-6-5-16-7-8-27(18(16)13-17)14-22(28)25-9-11-26(12-10-25)23(29)21-15-30-19-3-1-2-4-20(19)31-21/h1-8,13,21H,9-12,14-15H2

InChI Key

SYLIUOBVFXGEON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC3=C2C=C(C=C3)Br)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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